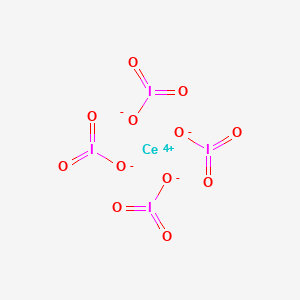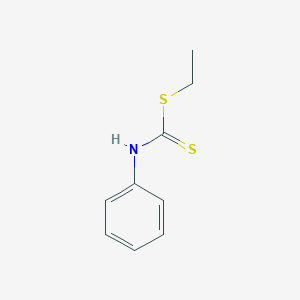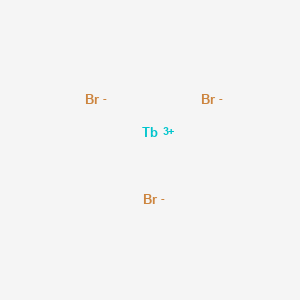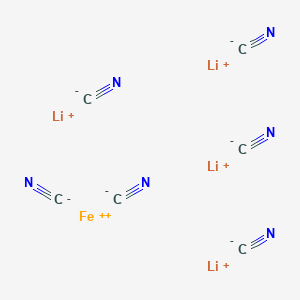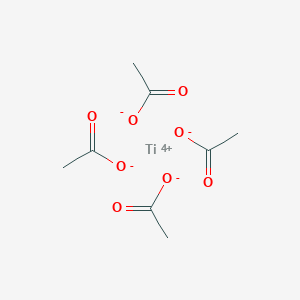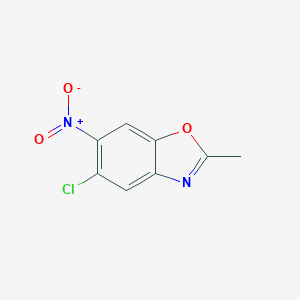
Indium sulfide (In2S3)
Vue d'ensemble
Description
Indium sulfide (In2S3) is an inorganic compound with the formula In2S3 . It is known for its “rotten egg” odor characteristic of sulfur compounds and produces hydrogen sulfide gas when reacted with mineral acids . It has three different structures known as yellow α-In2S3, red β-In2S3, and γ-In2S3 . The red β-In2S3 is considered the most stable form at room temperature .
Synthesis Analysis
In2S3 can be synthesized using various methods. One method involves a reaction of sodium sulfide with indium chloride at atmospheric pressure and room temperature conditions . Another method uses a template-free and surfactant-less hydrothermal process at 150 °C .Molecular Structure Analysis
In2S3 features tetrahedral In (III) centers linked to four sulfido ligands . It has three polymorphs: α-In2S3 has a defect cubic structure, β-In2S3 has a defect spinel structure, and γ-In2S3 has a layered structure .Chemical Reactions Analysis
Indium sulfide reacts with oxygen to form indium oxide and sulfur dioxide . It also reacts with water to form hydrogen sulfide and indium hydroxide .Physical And Chemical Properties Analysis
In2S3 is a nontoxic III–VI group semiconductor with a narrow bandgap of 1.9–2.3 eV . It has a molar mass of 325.82 g/mol, appears as a red powder, and has a density of 4.90 g/cm³ . It is insoluble in water .Applications De Recherche Scientifique
Thin Film Solar Cells : In2S3 is extensively used as a window or buffer layer in thin film solar cells. Its properties are improved through annealing and plasma treatment, enhancing solar cell performance (Rasool et al., 2020).
Photovoltaic Devices : The material is suitable for use as a window layer in various photovoltaic devices due to its high photosensitivity and electrical conductivity (Lugo-Loredo et al., 2014).
Optoelectronic Applications : Its direct band gap and photosensitivity make it ideal for optoelectronic applications, including high efficiency solar cells based on CuInS2-In2S3 heterostructures (Bartolomé et al., 2012).
Photoconversion : In2S3 is an efficient visible-light harvester used in photoconversion, showing potential in photocatalytic, photoelectrocatalytic, and photovoltaic systems for energy and environmental applications (Zhang et al., 2019).
Photodetectors : The material is promising for the fabrication of visible light photodetectors due to its wide energy band gap and n-type conductivity (Hemanth Kumar et al., 2019).
Optoelectronic Properties Modification : In2S3's properties can be tailored by incorporating graphene, enhancing its suitability for various optoelectronic devices, including photovoltaics and photocatalysts (John et al., 2020).
Buffer Layers in Solar Cells : In2S3 layers grown by ultrasonic spray pyrolysis are used in Cu(In,Ga)(S,Se)2 solar cells, contributing to improved solar cell efficiency (Buecheler et al., 2009).
Inorganic Photovoltaics : The material is implemented in organic photovoltaics as a buffer layer, showing potential in inverted hybrid device structures (Aslan et al., 2014).
Photocatalysis : In2S3 microspheres synthesized via hydrothermal processes show significant photocatalytic activity, demonstrating potential in environmental decontamination (Nayak et al., 2014).
Heterojunction Photocatalysts : Novel photocatalysts like In2S3/Bi2MoO6 heterostructures display enhanced photocatalytic performance, offering insights for efficient In2S3-based composite photocatalysts (Cui et al., 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
indium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2In.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXIBASSFIFHDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[In+3].[In+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
In2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20423030 | |
| Record name | Indium sulfide (In2S3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indium sulfide (In2S3) | |
CAS RN |
12030-14-7, 12030-24-9 | |
| Record name | Indium sulfide (InS) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium sulfide (In2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indium sulfide (In2S3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20423030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diindium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Indium sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIUM SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0U96UKW4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






